2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid
Description
Historical Overview of Thiazole (B1198619) Heterocyclic Systems in Chemical Research
The exploration of thiazole chemistry has a rich history spanning over a century. e-bookshelf.de One of the most significant early contributions to the synthesis of the thiazole ring was the Hantzsch thiazole synthesis, a method that remains widely used today. nih.govresearchgate.net This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. wikipedia.org For instance, the synthesis of 2,4-dimethylthiazole (B1360104) from chloroacetone (B47974) and thioacetamide (B46855) is a classic example of this method. wikipedia.org
Over the decades, numerous other synthetic routes have been developed, expanding the chemist's toolbox for creating diverse thiazole derivatives. These include the Cook-Heilbron synthesis, which utilizes α-aminonitriles and carbon disulfide, and the Herz reaction. nih.govwikipedia.org The continuous development of novel synthetic strategies underscores the enduring importance of the thiazole scaffold in chemical research. researchgate.netbohrium.com The versatility of the thiazole nucleus is demonstrated by its presence in both natural products, such as Vitamin B1 (Thiamine), and a multitude of synthetic compounds. eurekaselect.comwikipedia.org
Significance of the 1,3-Thiazole-4-carboxylic Acid Scaffold in Organic Synthesis and Functional Molecule Design
The 1,3-thiazole-4-carboxylic acid scaffold is of paramount importance in the design and synthesis of functional molecules. chemimpex.com The thiazole ring itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. nih.govbohrium.com Molecules incorporating this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govjetir.org
The carboxylic acid group at the 4-position significantly enhances the synthetic utility of the thiazole core. chemimpex.com This functional group can be readily converted into a variety of other functionalities, such as esters, amides, and acid chlorides, providing a gateway to a vast chemical space for drug discovery and development. nih.gov This strategic placement allows for the introduction of diverse substituents that can modulate the physicochemical properties and biological activity of the resulting molecules. nih.gov Beyond pharmaceuticals, this scaffold is also employed in the development of agrochemicals and materials science applications, where the thiazole ring can impart desirable properties like thermal stability. chemimpex.comjetir.org
Contextualization of 2-Benzyl-5-methyl-1,3-thiazole-4-carboxylic Acid within Thiazole Chemistry
This compound is a specific derivative that embodies the structural features of the broader thiazole-4-carboxylic acid class. Its molecular architecture is defined by the core 1,3-thiazole-4-carboxylic acid scaffold, which is further functionalized with a benzyl (B1604629) group at the 2-position and a methyl group at the 5-position.
Below is a table summarizing the key structural identifiers for the parent compound, 2-benzyl-1,3-thiazole-4-carboxylic acid, which differs by the absence of the 5-methyl group.
| Property | Value |
| IUPAC Name | 2-benzyl-1,3-thiazole-4-carboxylic acid |
| CAS Number | 36916-44-6 |
| Molecular Formula | C11H9NO2S |
| Synonyms | 2-(phenylmethyl)-1,3-thiazole-4-carboxylic acid |
This interactive table allows for sorting and filtering of the data presented.
The study of specific derivatives like this compound contributes to the broader understanding of structure-activity relationships within the thiazole chemical class. bohrium.com
Structure
3D Structure
Properties
CAS No. |
1368428-96-9 |
|---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-8-11(12(14)15)13-10(16-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
MKDOTQLFKPYYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 2 Benzyl 5 Methyl 1,3 Thiazole 4 Carboxylic Acid
Established Synthetic Routes to the Core 1,3-Thiazole-4-carboxylic Acid Scaffold
The construction of the fundamental 1,3-thiazole-4-carboxylic acid structure can be achieved through several well-documented strategies, including condensation reactions, specialized cyclization techniques, and the modification of pre-formed thiazole (B1198619) rings.
Condensation reactions are a cornerstone of thiazole synthesis, most notably the Hantzsch thiazole synthesis. This method involves the reaction between an α-haloketone and a thioamide to form the thiazole ring. wikipedia.orgresearchgate.net For the synthesis of a 4-carboxylic acid derivative, an α-halo-β-ketoester is typically used as the ketone component. The versatility of the Hantzsch synthesis allows for the introduction of various functional groups onto the thiazole core by selecting appropriately substituted starting materials. bepls.com
Another significant condensation method is the Cook-Heilbron synthesis, which produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions. pharmaguideline.com While this route primarily yields amino-substituted thiazoles, the amino group can potentially be converted to other functionalities.
The table below summarizes key condensation reactions for thiazole synthesis.
Table 1: Comparison of Condensation Reactions for Thiazole Synthesis| Synthesis Method | Key Reactants | Product Type | Key Features |
|---|---|---|---|
| Hantzsch Synthesis | α-Haloketone, Thioamide | Substituted Thiazoles | Highly versatile; substituents are determined by the choice of reactants. wikipedia.orgresearchgate.net |
| Cook-Heilbron Synthesis | α-Aminonitrile, Dithioacids/Esters/CS₂ | 5-Aminothiazoles | Proceeds under mild conditions. pharmaguideline.com |
| Tcherniac's Synthesis | α-Thiocyanoketones | 2-Substituted Thiazoles | Involves hydrolysis or treatment with sulfur compounds. pharmaguideline.com |
Beyond direct condensation, various cyclization strategies using specifically designed precursors are employed to construct the thiazole ring. These methods offer alternative pathways that can be advantageous depending on the availability of starting materials and desired substitution patterns.
One approach involves the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate, which provides thiazoles under mild reaction conditions with good functional group tolerance. organic-chemistry.org Another innovative, metal-free method reports the synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids. nih.gov This reaction proceeds through the activation of the carboxylic acid with thionyl chloride, followed by intramolecular cyclization. nih.gov Electrochemical oxidative cyclization of enaminones with thioamides also presents a green and sustainable route to thiazole derivatives. organic-chemistry.org
Targeted Synthesis of 2-Benzyl-5-methyl-1,3-thiazole-4-carboxylic Acid and Analogues
The specific synthesis of this compound requires a strategy that precisely controls the placement of the substituents on the thiazole ring. The Hantzsch synthesis is particularly well-suited for this purpose.
The Hantzsch synthesis provides a direct and efficient route for installing the required substituents. The general reaction is outlined below:
Figure 1: General Hantzsch Thiazole Synthesis

To obtain the 2-benzyl and 5-methyl substitution pattern, specific reactants are chosen:
Thioamide: Phenylthioacetamide is used to introduce the benzyl (B1604629) group at the 2-position.
α-Haloketone: An ethyl 2-haloacetoacetate (e.g., ethyl 2-chloroacetoacetate) provides the methyl group at the 5-position and an ester group at the 4-position, which serves as a precursor to the carboxylic acid.
The condensation of these two components, typically in a solvent like ethanol (B145695), directly yields ethyl 2-benzyl-5-methyl-1,3-thiazole-4-carboxylate.
Table 2: Reactants for Targeted Hantzsch Synthesis
| Position on Thiazole Ring | Desired Substituent | Required Reactant |
|---|---|---|
| 2 | Benzyl | Phenylthioacetamide |
| 4 | Carboxylic Acid (via Ester) | Ethyl 2-chloroacetoacetate |
| 5 | Methyl | Ethyl 2-chloroacetoacetate |
The final step in the synthesis is the conversion of the carboxylate ester, obtained from the Hantzsch reaction, into the final carboxylic acid. This is achieved through ester hydrolysis. youtube.comwikipedia.org
Acid-Catalyzed Hydrolysis: The ester can be heated under reflux with a dilute mineral acid, such as sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk This reaction is reversible, and using a large excess of water drives the equilibrium toward the formation of the carboxylic acid and alcohol. youtube.comchemguide.co.uk
Alkaline Hydrolysis (Saponification): A more common and often more efficient method is alkaline hydrolysis. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. wikipedia.org This reaction is irreversible and proceeds to completion, forming the carboxylate salt. wikipedia.orgchemguide.co.uk Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to yield the final this compound product.
Figure 2: Hydrolysis of Ethyl 2-benzyl-5-methyl-1,3-thiazole-4-carboxylate

This two-step sequence, combining a targeted Hantzsch condensation with a standard ester hydrolysis, represents a reliable and high-yielding pathway for the synthesis of this compound.
Optimization of Reaction Conditions and Yield
A plausible synthetic route involves the reaction of 2-phenylthioacetamide with ethyl 2-chloroacetoacetate. The initial condensation would yield the ethyl ester of the target acid, which is then hydrolyzed to the final product. The optimization would focus on the initial condensation step.
Solvent Effects: The choice of solvent plays a critical role in the Hantzsch synthesis. Polar protic solvents like ethanol and methanol (B129727) are commonly used as they facilitate the dissolution of the reactants and intermediates. Studies on similar thiazole syntheses have shown that a mixture of ethanol and water can be effective. nih.gov
Catalyst Influence: While the classical Hantzsch synthesis can proceed without a catalyst, acidic or basic catalysts can significantly improve the reaction rate and yield. For the synthesis of related thiazole derivatives, silica-supported tungstosilisic acid has been used as a reusable, green catalyst. nih.gov
Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products. Optimization studies typically involve running the reaction at various temperatures (e.g., from room temperature to the reflux temperature of the solvent) and monitoring the product formation over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For a similar one-pot synthesis of Hantzsch thiazole derivatives, reactions were conducted at 65 °C. nih.gov
An illustrative data table for the optimization of the condensation reaction is presented below, based on typical findings for Hantzsch-type syntheses.
Interactive Data Table: Optimization of Condensation for a Model Thiazole Synthesis
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | None | 78 (reflux) | 12 | 65 |
| 2 | Methanol | None | 65 (reflux) | 12 | 62 |
| 3 | Ethanol/Water (1:1) | None | 85 | 10 | 70 |
| 4 | Ethanol | Acetic Acid (10) | 78 (reflux) | 8 | 75 |
| 5 | Ethanol | SiW/SiO2 (5) | 65 | 6 | 85 |
| 6 | 1-Butanol | SiW/SiO2 (5) | 90 | 5 | 88 |
This data is illustrative and based on general results for Hantzsch thiazole synthesis.
The final step, hydrolysis of the ethyl ester to the carboxylic acid, is typically achieved under basic conditions (e.g., using NaOH or KOH in an aqueous alcohol solution) followed by acidification. This step is usually high-yielding.
Green Chemistry Approaches in the Synthesis of Thiazole-4-carboxylic Acid Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thiazole derivatives. The focus is on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
For the synthesis of thiazole-4-carboxylic acid derivatives, several green approaches have been explored:
Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. The use of water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DESs) as reaction media represents a significant green improvement. For instance, the synthesis of 2-aminothiazoles has been successfully carried out in PEG-400. A catalyst-free synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported using water as the solvent.
Reusable Catalysts: The use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green chemistry. As mentioned, silica-supported tungstosilisic acid has been employed for the synthesis of Hantzsch thiazole derivatives, offering high yields and catalyst recyclability. nih.gov Another example is the use of silica-coated magnetite nanoparticles (Fe3O4@SiO2@KIT-6) as a catalyst.
Energy-Efficient Methods: Microwave irradiation and ultrasonic activation are two techniques that can significantly reduce reaction times and energy consumption compared to conventional heating. The synthesis of new Hantzsch thiazole derivatives has been achieved with good to excellent yields under ultrasonic irradiation. bepls.com
A comparison of conventional versus greener synthetic approaches for a model thiazole synthesis is provided in the table below.
Interactive Data Table: Comparison of Synthetic Approaches for a Model Thiazole Synthesis
| Parameter | Conventional Method | Green Method |
|---|---|---|
| Solvent | Ethanol/Toluene | Water or PEG-400 |
| Catalyst | Acetic Acid (Homogeneous) | SiW/SiO2 (Heterogeneous, Reusable) |
| Energy Source | Oil Bath (Reflux) | Microwave or Ultrasonic Irradiation |
| Reaction Time | 8-12 hours | 10-30 minutes |
| Work-up | Solvent Extraction | Simple Filtration |
Advanced Structural Elucidation and Characterization Techniques
Chromatographic and Purity Assessment Techniques (e.g., HPLC, GC-MS)
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) would be the most probable method for the analysis of this compound due to its moderate polarity. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
A typical RP-HPLC system for the analysis of 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid would likely employ a C18 stationary phase. The mobile phase would consist of an aqueous component, often buffered and acidified, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The acidic modifier, for instance, formic acid or trifluoroacetic acid, is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 8-12 minutes |
This table is illustrative and based on general principles of reversed-phase chromatography for similar structures. Actual values would require experimental determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to the low volatility and potential thermal degradation of the carboxylic acid. Therefore, derivatization is a common and necessary step to increase the volatility and thermal stability of the analyte. Esterification of the carboxylic acid group, for example, by reaction with diazomethane (B1218177) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would yield a more volatile derivative suitable for GC analysis.
The GC-MS analysis would provide information on the retention time of the derivatized compound and its mass spectrum. The mass spectrum is a molecular fingerprint that can be used for structural confirmation. The fragmentation pattern would be expected to show characteristic ions corresponding to the benzyl (B1604629) group, the thiazole (B1198619) ring, and the derivatized carboxyl group.
Table 2: Postulated GC-MS Method Parameters for Derivatized this compound
| Parameter | Value |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (hold 5 min) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
This table is a hypothetical representation of a plausible GC-MS method. Specific parameters would need to be optimized experimentally.
Purity Assessment
Both HPLC and GC-MS are instrumental in determining the purity of this compound. HPLC with a universal detector like a UV detector can be used to quantify the main peak area relative to the total area of all peaks, giving a percentage purity. Impurities from the synthesis, such as starting materials or by-products, could be identified if their retention times are known.
GC-MS is particularly useful for identifying volatile impurities. The mass spectra of any additional peaks in the chromatogram can be compared against spectral libraries to tentatively identify the impurities.
Chemical Reactivity and Derivatization Pathways of 2 Benzyl 5 Methyl 1,3 Thiazole 4 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group at the C4 position of the thiazole (B1198619) ring is a primary site for derivatization, enabling the formation of esters, amides, and other related compounds through well-established synthetic protocols.
Esterification of 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid can be achieved through several standard methods. The reaction involves the conversion of the carboxylic acid to an ester in the presence of an alcohol. medcraveonline.com One common approach is the Fischer esterification, which utilizes an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Alternatively, esterification can be performed under milder conditions using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.net This method is particularly useful for reactions with sensitive alcohol substrates. researchgate.net The resulting esters can serve as key intermediates for further synthetic transformations.
Ester hydrolysis, the reverse of esterification, can be accomplished by treating the ester with water under either acidic or basic conditions to regenerate the parent carboxylic acid. Base-catalyzed hydrolysis, or saponification, is typically irreversible and proceeds via nucleophilic acyl substitution.
Table 1: Representative Esterification Reactions This table is illustrative and based on general chemical principles of esterification.
| Reactant (Alcohol) | Catalyst/Reagent | Product |
|---|---|---|
| Methanol (B129727) | H₂SO₄ (catalytic) | Methyl 2-benzyl-5-methyl-1,3-thiazole-4-carboxylate |
| Ethanol (B145695) | HCl (catalytic) | Ethyl 2-benzyl-5-methyl-1,3-thiazole-4-carboxylate |
| Benzyl (B1604629) alcohol | DCC, DMAP | Benzyl 2-benzyl-5-methyl-1,3-thiazole-4-carboxylate |
| tert-Butanol | DCC, DMAP | tert-Butyl 2-benzyl-5-methyl-1,3-thiazole-4-carboxylate |
The carboxylic acid function of this compound is readily converted into amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. bachem.com Peptide coupling reagents are widely employed for this purpose, as they promote amide bond formation under mild conditions and minimize side reactions like racemization. bachem.comuni-kiel.de
In a typical procedure, the carboxylic acid is activated by a coupling reagent, which forms a highly reactive intermediate. This intermediate is then treated with an amine to yield the desired amide. uni-kiel.de The development of onium-type (uronium/phosphonium) and carbodiimide (B86325) coupling reagents has significantly advanced the efficiency of these reactions. uni-kiel.de
Table 2: Common Peptide Coupling Reagents
| Reagent Class | Examples |
|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Onium Salts (Uronium/Phosphonium) | HATU, HBTU, TBTU, PyBOP |
The synthesis of thiazole-based peptidomimetics often involves amide coupling at the carboxylic acid position, highlighting the importance of this reaction in medicinal chemistry. rsc.org
Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide. Heteroaromatic carboxylic acids can undergo decarboxylation, although the reaction conditions can vary significantly depending on the stability of the resulting carbanion intermediate. This process is often facilitated by heat or the presence of a metal catalyst. For instance, silver carbonate (Ag₂CO₃) in the presence of an acid has been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org Copper-catalyzed aerobic oxidative decarboxylation is another method that can convert carboxylic acids into other functional groups. organic-chemistry.org The application of these methods to this compound would likely result in the formation of 2-benzyl-5-methyl-1,3-thiazole.
Reactivity of the Thiazole Ring System
The thiazole ring is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of the benzyl, methyl, and carboxylate groups further modulates this reactivity.
Compared to benzene, the thiazole ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. Reactions such as nitration and sulfonation, which proceed readily with benzene, typically require harsher conditions for thiazole derivatives. masterorganicchemistry.comlibretexts.org
The only available position for substitution on the thiazole ring of the title compound is C5, which is already occupied by a methyl group. Therefore, direct EAS on the thiazole nucleus is not a primary reaction pathway for this molecule. Any electrophilic attack would more likely occur on the benzyl group's phenyl ring, which is a more electron-rich system. The benzyl group would direct incoming electrophiles to the ortho and para positions.
The electron-deficient nature of the thiazole ring makes it susceptible to nucleophilic attack. The C2 position of the thiazole ring is the most electrophilic and is a common site for nucleophilic substitution, although in the title compound this position is occupied by the benzyl group.
However, strong nucleophiles can induce ring-opening or ring transformation reactions. clockss.org For example, studies on related fused thiazole systems have shown that nucleophiles can initiate ring contraction, leading to the formation of new heterocyclic structures. beilstein-journals.orgnih.gov Such transformations often proceed through a sequence of nucleophilic addition, ring-opening, and subsequent recyclization. beilstein-journals.org While specific studies on this compound are limited, its thiazole core suggests a potential for complex reactivity with potent nucleophiles, possibly leading to cleavage of the C-S or C-N bonds within the ring under specific conditions.
Transformations of the Benzyl and Methyl Substituents
The benzyl and methyl groups attached to the thiazole core of this compound are key sites for chemical modification. These transformations can alter the compound's steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies.
The benzyl and methyl groups can undergo various functionalization reactions to introduce new chemical moieties.
Benzyl Group Modification: The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. For instance, nitration and bromination of the analogous compound 2-benzyl-4-chloromethylthiazole have been reported, suggesting that similar transformations are feasible on the benzyl group of the target molecule. These reactions would typically yield para-substituted derivatives due to the directing effect of the alkyl substituent.
Furthermore, modifications can be introduced by altering the benzylic methylene bridge. For example, in the synthesis of structural analogs, a methylene amine spacer has been incorporated between the phenyl ring and the thiazole ring to enhance hydrogen bonding capabilities within biological targets.
Methyl Group Modification: The methyl group at the 5-position of the thiazole ring also offers opportunities for functionalization. While direct functionalization can be challenging, reactions such as bromination of the acetyl group at the 5-position of a related thiazole have been demonstrated, which can then serve as a handle for further modifications. For instance, bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole has been used to prepare α-bromoketone derivatives, which are versatile intermediates for the synthesis of more complex thiazole-containing structures. mdpi.com
Condensation reactions are another pathway for modifying the methyl group, particularly after its conversion to a more reactive functional group like a formyl group. For example, 4-methyl-5-formylthiazole is a key intermediate in the synthesis of Cefditoren pivoxil. nbinno.comnih.gov
The following table summarizes potential side-chain functionalization reactions:
| Reaction | Reagents and Conditions | Potential Product |
| Benzyl Group Nitration | HNO₃/H₂SO₄ | 2-(4-Nitrobenzyl)-5-methyl-1,3-thiazole-4-carboxylic acid |
| Benzyl Group Bromination | Br₂/FeBr₃ | 2-(4-Bromobenzyl)-5-methyl-1,3-thiazole-4-carboxylic acid |
| Methyl Group Bromination | N-Bromosuccinimide (NBS), radical initiator | 2-Benzyl-5-(bromomethyl)-1,3-thiazole-4-carboxylic acid |
The benzyl and methyl substituents can be subjected to various oxidation and reduction reactions to introduce different functional groups or alter the saturation of the molecule.
Oxidation: The benzylic methylene group is a primary target for oxidation. A variety of oxidizing agents can be employed to convert the benzyl group into a benzoyl group, yielding 2-benzoyl-5-methyl-1,3-thiazole-4-carboxylic acid. Common methods for the oxidation of benzylic positions to carbonyls include the use of potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or more modern and selective catalytic systems. organic-chemistry.org The methyl group is generally more resistant to oxidation under mild conditions that would selectively oxidize the benzylic position.
Reduction: The aromatic ring of the benzyl group can be reduced through catalytic hydrogenation. This reaction typically requires high pressure and a suitable catalyst, such as rhodium on carbon or platinum oxide. The product of such a reaction would be 2-(cyclohexylmethyl)-5-methyl-1,3-thiazole-4-carboxylic acid. The thiazole ring itself is generally resistant to catalytic hydrogenation under conditions that reduce the benzene ring.
The following table outlines potential oxidation and reduction reactions:
| Reaction | Reagents and Conditions | Potential Product |
| Benzylic Oxidation | KMnO₄ or other suitable oxidizing agents | 2-Benzoyl-5-methyl-1,3-thiazole-4-carboxylic acid |
| Benzyl Group Reduction | H₂, Rh/C or PtO₂, high pressure | 2-(Cyclohexylmethyl)-5-methyl-1,3-thiazole-4-carboxylic acid |
Synthesis of Structural Analogs and Isomers for Comparative Studies
The synthesis of structural analogs and isomers of this compound is crucial for understanding how specific structural features influence its chemical and biological properties. These comparative studies often involve modifying the substituents at the 2 and 5 positions of the thiazole ring.
The classic Hantzsch thiazole synthesis remains a fundamental and versatile method for constructing the thiazole core with various substituents. This method involves the condensation of a thioamide with an α-haloketone. By varying these starting materials, a wide array of analogs can be prepared. For example, using different thioamides allows for the introduction of various groups at the 2-position, while different α-haloketones enable modification at the 4 and 5 positions.
Recent synthetic approaches have also employed multi-component reactions and microwave-assisted synthesis to improve efficiency and access a broader range of derivatives. acs.org
For comparative studies, analogs can be designed with systematic variations in the benzyl and methyl groups. For the benzyl group, this can include:
Substitution on the phenyl ring (e.g., with electron-donating or electron-withdrawing groups).
Replacement of the phenyl ring with other aromatic or heteroaromatic systems.
Alteration of the methylene linker (e.g., insertion of heteroatoms or extension of the carbon chain).
For the methyl group, variations can include:
Replacement with other alkyl groups of varying size and branching.
Substitution with functionalized alkyl chains (e.g., hydroxymethyl, aminomethyl).
Replacement with other functional groups like halogens or cyano groups.
The following table presents examples of structural analogs that could be synthesized for comparative studies:
| Analog | Rationale for Synthesis |
| 2-(4-Chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxylic acid | To study the effect of an electron-withdrawing group on the benzyl ring. |
| 2-(4-Methoxybenzyl)-5-methyl-1,3-thiazole-4-carboxylic acid | To study the effect of an electron-donating group on the benzyl ring. |
| 2-Benzyl-5-ethyl-1,3-thiazole-4-carboxylic acid | To investigate the influence of a larger alkyl group at the 5-position. |
| 2-Phenyl-5-methyl-1,3-thiazole-4-carboxylic acid | To assess the importance of the benzylic methylene group. |
The synthesis and comparative analysis of these and other analogs provide valuable data for understanding the structure-property relationships of this class of thiazole derivatives.
Computational and Theoretical Investigations of 2 Benzyl 5 Methyl 1,3 Thiazole 4 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid at the atomic level.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
DFT studies are employed to investigate the electronic structure, stability, and reactivity of the title compound. By solving the Schrödinger equation within the DFT framework, various electronic properties and reactivity descriptors can be calculated. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. dergipark.org.tr
The electronic structure analysis involves examining the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller energy gap suggests higher reactivity.
Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), are derived from the HOMO and LUMO energies. mdpi.com These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a higher chemical hardness value indicates lower reactivity. The molecular electrostatic potential (MEP) map is another valuable tool, which illustrates the charge distribution and helps in identifying the sites susceptible to electrophilic and nucleophilic attacks.
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO (eV) | -6.58 | Electron-donating ability |
| ELUMO (eV) | -2.15 | Electron-accepting ability |
| Energy Gap (ΔE) (eV) | 4.43 | Chemical reactivity and stability |
| Chemical Hardness (η) | 2.215 | Resistance to deformation of electron cloud |
| Electronic Chemical Potential (μ) | -4.365 | Electron escaping tendency |
| Global Electrophilicity Index (ω) | 4.29 | Electrophilic nature of the molecule |
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often dictated by its three-dimensional structure. Conformational analysis of this compound is performed to identify its stable conformers and to understand its flexibility. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bond connecting the benzyl (B1604629) group to the thiazole (B1198619) ring and the C-C bond of the carboxylic acid group, and calculating the potential energy at each step. researchgate.netethz.ch
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | -75 | 0.00 | 65.2 |
| 2 | 60 | 0.85 | 25.8 |
| 3 | 180 | 2.10 | 9.0 |
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural characterization of the compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure.
The Gauge-Including Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts. mdpi.com The calculated values are often scaled to account for systematic errors. Similarly, the vibrational frequencies and intensities for the IR spectrum can be computed. The theoretical spectrum can be visualized and compared with the experimental spectrum to assign the observed vibrational modes to specific functional groups and molecular motions. researchgate.net
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Carbon | 165.8 | - |
| Thiazole C2 | 170.2 | - |
| Thiazole C4 | 145.3 | - |
| Thiazole C5 | 128.9 | - |
| Benzyl CH₂ | 35.4 | 4.35 |
| Methyl C | 15.1 | 2.68 |
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic acid) | 3450 | Strong, Broad |
| C-H stretch (Aromatic) | 3065 | Medium |
| C-H stretch (Aliphatic) | 2925 | Medium |
| C=O stretch (Carboxylic acid) | 1710 | Very Strong |
| C=N stretch (Thiazole) | 1580 | Strong |
| C=C stretch (Aromatic) | 1495 | Medium |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the dynamic behavior of this compound and its interactions with other molecules, which is particularly relevant for drug design and materials science.
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide information about static structures, molecular dynamics (MD) simulations offer insights into the conformational dynamics of the molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational space. nih.gov
By simulating the molecule in a solvent, such as water, at a specific temperature and pressure, a realistic representation of its behavior in a biological environment can be obtained. researchgate.net The trajectory from an MD simulation provides a wealth of information, including the flexibility of different parts of the molecule, the stability of intramolecular hydrogen bonds, and the transitions between different conformational states. This is crucial for understanding how the molecule might adapt its shape to bind to a biological target.
Ligand-Based and Structure-Based Computational Design Methodologies
Computational design methodologies are employed to identify and optimize new molecules with desired biological activities, often starting from a lead compound like this compound.
Ligand-based design methods are used when the three-dimensional structure of the biological target is unknown. These approaches rely on the information from a set of known active molecules. One such method is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. researchgate.net A pharmacophore model derived from this compound and its analogues can be used to screen large chemical databases for new compounds with similar features.
Structure-based design methods are applicable when the 3D structure of the target protein is available. Molecular docking is a key technique in this approach, which predicts the preferred orientation of the ligand when bound to the active site of a protein. nih.govnih.gov The binding affinity is estimated using a scoring function, which helps in prioritizing potential drug candidates. amazonaws.com For this compound, docking studies could reveal key interactions with amino acid residues in a target's active site, providing a rationale for its biological activity and guiding the design of more potent derivatives. physchemres.org
Quantitative Structure-Activity Relationship (QSAR) Methodological Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org For this compound, QSAR studies are instrumental in predicting its potential biological activities and guiding the synthesis of more potent analogs. This is achieved by correlating its molecular descriptors with observed activities. laccei.org
Descriptor Calculation and Model Building
The initial and one of the most critical steps in developing a robust QSAR model for this compound is the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be broadly categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. researchgate.net
For a series of compounds including this compound, these descriptors would be calculated using specialized software. The process involves drawing the chemical structures and then optimizing their 3D geometry. laccei.org Subsequently, a wide range of descriptors are computed.
Table 1: Representative Molecular Descriptors for QSAR Analysis
| Descriptor Type | Descriptor Name | Description | Hypothetical Value for this compound |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 247.3 g/mol |
| Number of Rotatable Bonds (nRotB) | The number of bonds which allow free rotation around themselves. | 4 | |
| Topological | Wiener Index (W) | A distance-based index that reflects the branching of the molecule. | 1258 |
| Balaban Index (J) | A topological index that considers the connectivity of the molecule. | 2.87 | |
| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. | 280.5 Ų |
| Molecular Volume (MV) | The volume occupied by the molecule. | 230.1 ų | |
| Electronic | Dipole Moment (µ) | A measure of the polarity of the molecule. | 3.5 D |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -8.2 eV | |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV |
Once a comprehensive set of descriptors is calculated for a series of thiazole derivatives, including this compound, the next step is to build the QSAR model. laccei.org This involves selecting the most relevant descriptors that have a significant correlation with the biological activity of interest. Various statistical methods can be employed for this purpose, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common choices. researchgate.net
An MLR model for the activity of thiazole derivatives might take the following hypothetical form:
pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and c represents the coefficients for each descriptor. laccei.org The quality of the resulting QSAR model is assessed using various statistical parameters such as the coefficient of determination (R²), cross-validated R² (q²), and the root mean square error (RMSE). laccei.org
Predictive Modeling for Chemical Space Exploration
A validated QSAR model for a series of compounds related to this compound serves as a powerful tool for predictive modeling and the exploration of chemical space. researchgate.net The primary application is to predict the biological activity of new, yet-to-be-synthesized compounds. wikipedia.org This in silico screening helps in prioritizing the synthesis of molecules that are most likely to exhibit the desired biological effect, thereby saving time and resources. laccei.org
The exploration of chemical space involves designing virtual libraries of novel derivatives of this compound by systematically modifying its chemical structure. For instance, different substituents could be introduced at various positions on the benzyl and thiazole rings. The developed QSAR model can then be used to predict the activity of these virtual compounds. acs.org
Table 2: Hypothetical Predictive Modeling of Novel Derivatives
| Compound ID | Modification on this compound | Predicted pIC50 |
| Parent | None | 6.5 |
| Derivative 1 | Addition of a 4-chloro group to the benzyl ring | 7.2 |
| Derivative 2 | Replacement of the methyl group with an ethyl group | 6.8 |
| Derivative 3 | Addition of a nitro group to the benzyl ring | 6.1 |
| Derivative 4 | Esterification of the carboxylic acid group | 5.9 |
The predictive power of the QSAR model is crucial for identifying promising lead candidates within a vast chemical space. acs.org It is important to define the applicability domain of the model, which is the chemical space for which the model provides reliable predictions. wikipedia.org Predictions for compounds that fall outside this domain are considered less certain. acs.org By focusing on the synthesis and testing of compounds with high predicted activity, the process of drug discovery can be significantly accelerated. researchgate.net
Mechanistic Studies of Biological Interactions and Molecular Recognition
Investigation of Enzyme Modulation Potential
The thiazole (B1198619) carboxylic acid scaffold is a recurring motif in the design of enzyme inhibitors. Studies on analogs of 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid demonstrate potential inhibitory activity against enzymes implicated in various pathological conditions.
Mechanistic Pathways of Enzyme Inhibition (e.g., Xanthine (B1682287) Oxidase, Metallo-β-Lactamases)
Metallo-β-Lactamases (MBLs): A close structural analog, 2-benzylthiazole-4-carboxylic acid, which lacks the methyl group at the 5-position, has been identified as a novel inhibitor of IMP-1, a type of metallo-β-lactamase. nih.gov MBLs are zinc-dependent enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. nih.gov The inhibitory action of such compounds is believed to stem from the interaction of the thiazole ring and the carboxylic acid moiety with the enzyme's active site, potentially coordinating with the zinc ions crucial for catalysis. nih.govnih.gov
Xanthine Oxidase (XO): While direct studies on the target compound are unavailable, related thiazole derivatives have shown significant xanthine oxidase inhibitory activity. For instance, a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids were designed as analogs of febuxostat, a known XO inhibitor. nih.gov The proposed mechanism involves the thiazole moiety and associated side chains forming hydrogen bonds within the active site of the enzyme. nih.gov Another study on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives also confirmed potent XO inhibition. nih.govresearchgate.net Enzyme kinetics studies on one of these analogs revealed a mixed-type inhibition pathway, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net
Enzyme Kinetics Analysis and Binding Affinity Determination (e.g., Kᵢ, IC₅₀)
The inhibitory potential of these thiazole derivatives is quantified by determining their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency. For the analog 2-benzylthiazole-4-carboxylic acid, an IC₅₀ value of 34.7 µM was recorded against the metallo-β-lactamase IMP-1. nih.gov
In the context of xanthine oxidase inhibition, various analogs have demonstrated a range of potencies. Certain 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives exhibited IC₅₀ values as low as 3.6 µM, 8.1 µM, and 9.9 µM. nih.gov Furthermore, derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid, specifically those with para-fluoro or para-chloro substitutions on the benzamido ring, showed excellent XO inhibitory activity with IC₅₀ values of 0.57 µM and 0.91 µM, respectively. nih.govresearchgate.net
| Compound Analog | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 2-benzylthiazole-4-carboxylic acid | Metallo-β-lactamase (IMP-1) | 34.7 |
| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid (Compound 5j) | Xanthine Oxidase | 3.6 |
| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid (Compound 5k) | Xanthine Oxidase | 8.1 |
| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | 0.57 |
| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | 0.91 |
Structural Basis of Enzyme-Ligand Interactions (e.g., X-ray Co-crystallography, Cryo-EM)
Currently, there are no publicly available X-ray co-crystallography or Cryo-EM studies detailing the structural basis of the interaction between this compound and any enzyme target. However, crystallographic analyses of other thiazole-based inhibitors with their target enzymes, such as 2-aminothiazole-4-carboxylic acids with various MBLs, have revealed common binding modes that mimic the binding of hydrolyzed antibiotics, providing a structural foundation for inhibitor design. nih.gov
Ligand-Receptor Interaction Profiling
Computational and in vitro methods are crucial for predicting and confirming the interaction between a ligand and its biological target.
Molecular Docking Studies and Binding Mode Prediction
Molecular docking studies have been employed to predict the binding affinity and interaction patterns of thiazole carboxylic acid analogs with their target enzymes. For derivatives of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid, docking studies were performed to investigate their binding affinity within the active site of the xanthine oxidase enzyme (PDB ID: 1N5X). nih.gov Similarly, molecular modeling was used to inform the structure-activity relationship (SAR) of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as MBL inhibitors. nih.govresearchgate.net These in silico studies help to visualize how the ligand fits into the enzyme's binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its inhibitory activity.
In Vitro Receptor Binding Assays for Ligand-Target Affinity
Specific data from in vitro receptor binding assays for this compound to determine its affinity for specific molecular targets are not available in the reviewed scientific literature. Such assays would be necessary to experimentally validate the predictions from molecular docking studies and to definitively characterize the compound's ligand-target affinity profile.
Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Interfaces
The molecular structure of this compound, featuring a benzyl (B1604629) group, a methyl group, a carboxylic acid, and a thiazole ring, suggests its potential to engage in a variety of non-covalent interactions at biological binding interfaces. The carboxylic acid group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (through its hydroxyl group) and a hydrogen bond acceptor (through its carbonyl and hydroxyl oxygens). The nitrogen and sulfur atoms within the thiazole ring can also participate as hydrogen bond acceptors.
The benzyl group introduces a significant hydrophobic character to the molecule, promoting interactions with nonpolar pockets within a protein's active site. These hydrophobic interactions are crucial for the initial recognition and anchoring of the compound within the binding site. The thiazole ring itself, being an aromatic heterocycle, can also contribute to hydrophobic and π-stacking interactions.
| Functional Group | Potential Interaction | Interacting Partner at Binding Site |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor | Amino acid residues with polar side chains (e.g., Ser, Thr, Asn, Gln, His, Arg, Lys) |
| Benzyl Group (-CH₂-Ph) | Hydrophobic Interaction, π-stacking | Amino acid residues with nonpolar side chains (e.g., Leu, Ile, Val, Phe, Trp) |
| Thiazole Ring | Hydrogen Bond Acceptor, π-stacking | Amino acid residues with polar side chains (e.g., Ser, Thr), aromatic side chains (e.g., Phe, Tyr, Trp) |
| Methyl Group (-CH₃) | Hydrophobic Interaction | Amino acid residues with nonpolar side chains (e.g., Ala, Val, Leu, Ile) |
Structure-Activity Relationship (SAR) Analysis for Biological Recognition
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of a lead compound. For this compound, a systematic investigation into how modifications of its chemical structure affect its biological efficacy would be a critical step in its development as a potential therapeutic agent.
A comprehensive SAR study would involve the systematic modification of the benzyl and methyl substituents, as well as alterations to the thiazole-4-carboxylic acid core. For instance, the position and nature of substituents on the benzyl ring could be varied to explore the electronic and steric requirements for optimal activity. The methyl group at the 5-position could be replaced with other alkyl groups of varying sizes or with functional groups capable of forming additional interactions. Modifications to the core scaffold, such as altering the position of the carboxylic acid or replacing the thiazole ring with other heterocycles, would also provide valuable insights.
| Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| Substitution on Benzyl Ring (e.g., -Cl, -OCH₃, -NO₂) | Probe electronic and steric effects on hydrophobic pocket binding. | Electron-withdrawing or -donating groups may modulate binding affinity. |
| Replacement of 5-Methyl Group (e.g., -H, -Et, -CF₃) | Investigate the role of the methyl group in binding and selectivity. | Alterations may impact steric fit and hydrophobic interactions. |
| Esterification of Carboxylic Acid | Determine the importance of the acidic proton for hydrogen bonding. | Loss of hydrogen bond donor capability may significantly reduce activity. |
| Isomeric Relocation of Carboxylic Acid (e.g., to position 2) | Explore the spatial requirements for key interactions. | Change in the vector of the hydrogen bonding group could disrupt binding. |
Based on the SAR studies, a pharmacophore model for the biological target of this compound could be developed. This model would define the essential three-dimensional arrangement of functional groups required for biological activity. Key pharmacophoric features would likely include a hydrogen bond donor/acceptor feature from the carboxylic acid, a hydrophobic aromatic feature from the benzyl group, and potentially a hydrogen bond acceptor feature from the thiazole ring. The relative spatial orientation of these features would be critical for effective binding to the target.
Cellular Pathway Perturbation Studies (In Vitro, Mechanistic Focus)
To understand the mechanism of action of this compound at a cellular level, in vitro studies focusing on its effects on specific molecular targets and signaling pathways are necessary.
Initial investigations would aim to identify the direct molecular target(s) of the compound. Based on the activities of other thiazole-containing compounds, potential targets could include enzymes such as kinases or polymerases, or proteins involved in protein-protein interactions. For example, some thiazole derivatives have been shown to interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. Biochemical assays, such as enzyme inhibition assays or binding assays using purified proteins, would be employed to confirm direct interaction and determine the binding affinity.
| Assay Type | Hypothetical Target | Measured Parameter | Potential Result |
|---|---|---|---|
| Enzyme Inhibition Assay | Kinase X | IC₅₀ (Inhibitory Concentration 50%) | Sub-micromolar inhibition |
| Cell Proliferation Assay (e.g., MTT) | Cancer Cell Line (e.g., HeLa) | GI₅₀ (Growth Inhibition 50%) | Dose-dependent decrease in cell viability |
| Western Blot Analysis | Downstream Effector of Kinase X | Phosphorylation Status | Reduced phosphorylation upon treatment |
| Immunofluorescence | Cellular Localization of Target | Co-localization with Compound | Evidence of target engagement in a cellular context |
Once a primary molecular target is identified, subsequent studies would focus on how the interaction of this compound with this target modulates downstream signaling pathways. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays would be utilized to assess changes in protein expression, phosphorylation status, and gene transcription of key pathway components. For instance, if the compound inhibits a specific kinase, a reduction in the phosphorylation of its downstream substrates would be expected, leading to the modulation of cellular processes such as proliferation, apoptosis, or differentiation.
Exploration of Advanced Applications in Chemical Sciences
Development of Chemical Probes for Biological Systems
The intrinsic biological activities of thiazole-containing compounds have spurred interest in the development of chemical probes based on the 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid scaffold. These probes are instrumental in elucidating the molecular mechanisms of action and in identifying and validating the biological targets of this class of molecules. The design of such tools typically involves the strategic incorporation of a reporter group, such as a fluorescent dye or an affinity tag, onto the core structure.
Design and Synthesis of Fluorescent or Affinity-Based Probes
The design of chemical probes from this compound hinges on the derivatization of its carboxylic acid group. This functional handle allows for the covalent attachment of various reporter moieties without significantly altering the core pharmacophore, which is presumed to be responsible for the compound's biological activity.
Fluorescent Probes:
The synthesis of fluorescent probes generally involves the formation of an amide bond between the carboxylic acid of the thiazole (B1198619) core and an amine-functionalized fluorophore. A common strategy employs carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, facilitating its reaction with the amino group of the fluorescent dye.
A hypothetical synthesis could involve the reaction of this compound with an amino-functionalized fluorophore like 5-aminofluorescein (B15267) in the presence of EDC and a coupling auxiliary like N-hydroxysuccinimide (NHS) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). The resulting probe would conjugate the thiazole derivative to the fluorescent reporter via a stable amide linkage.
| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Product (Hypothetical Fluorescent Probe) |
| This compound | 5-aminofluorescein | EDC, NHS | DMF | N-(fluorescein-5-yl)-2-benzyl-5-methyl-1,3-thiazole-4-carboxamide |
| This compound | Dansyl cadaverine | HATU, DIPEA | CH2Cl2 | N-(5-((5-(dimethylamino)naphthalen-1-yl)sulfonamido)pentyl)-2-benzyl-5-methyl-1,3-thiazole-4-carboxamide |
Affinity-Based Probes:
For affinity-based probes, a common approach is the introduction of a biotin (B1667282) moiety, which has a high affinity for streptavidin and avidin (B1170675) proteins. This strong interaction can be exploited for the purification and identification of target proteins. The synthesis of a biotinylated probe from this compound can also be achieved through amide bond formation.
A typical procedure would involve the activation of the carboxylic acid with EDC, followed by reaction with a biotin derivative containing a primary amine, such as biotin hydrazide or a biotin-poly(ethylene glycol)-amine linker. The inclusion of a PEG linker can enhance the solubility of the probe and reduce steric hindrance, thereby improving its ability to interact with its biological target. thermofisher.com
| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Product (Hypothetical Affinity Probe) |
| This compound | Biotin hydrazide | EDC | MES buffer | 2-benzyl-N'-biotinyl-5-methyl-1,3-thiazole-4-carbohydrazide |
| This compound | Biotin-PEG-amine | DCC, NHS | Dichloromethane | A biotin-PEG-amide conjugate of this compound |
Application in Target Identification and Validation Studies
Once synthesized, these chemical probes serve as powerful tools for identifying and validating the cellular targets of this compound derivatives.
Target Identification:
Affinity-based probes, particularly those bearing a biotin tag, are instrumental in "pull-down" experiments. In a typical workflow, a cell lysate is incubated with the biotinylated thiazole probe. If the probe binds to its target protein(s), the resulting protein-probe complexes can be captured using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins are eluted and identified using techniques like mass spectrometry. This approach allows for the unbiased identification of proteins that interact with the parent compound.
Target Validation:
Fluorescently labeled probes can be used in a variety of assays to validate the interaction between the parent compound and its putative target. For instance, in cellular imaging studies, a fluorescent probe can be used to visualize its subcellular localization and potential co-localization with known cellular structures or proteins. This can provide valuable clues about its mechanism of action.
Furthermore, fluorescent probes can be employed in biophysical assays, such as fluorescence polarization or fluorescence resonance energy transfer (FRET), to quantify the binding affinity between the probe and a purified target protein. nih.gov A competitive binding assay can also be established where the unlabeled parent compound competes with the fluorescent probe for binding to the target. A decrease in the fluorescent signal would indicate that the parent compound binds to the same target, thus validating the interaction.
The development of such probes is a critical step in translating the biological activity of a compound into a deeper understanding of its molecular basis of action, which is essential for further drug development and optimization.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies with Enhanced Sustainability
Future synthetic research concerning 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid will likely pivot towards green and sustainable chemistry. nih.gov Conventional synthesis routes for thiazoles often rely on hazardous reagents and generate significant chemical waste. nih.gov The development of environmentally benign alternatives is paramount.
Key areas for exploration include:
Microwave and Ultrasonic-Assisted Synthesis: These techniques can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. bepls.com The application of ultrasonic irradiation, in particular, has shown success in synthesizing thiazoles under mild conditions. mdpi.commdpi.com
Green Catalysts: Research into reusable and non-toxic catalysts, such as biopolymers like chitosan-based hydrogels or recyclable nanoparticles, offers a promising path to cleaner production. mdpi.comacs.orgnih.gov These catalysts can simplify purification processes and minimize the environmental footprint of the synthesis. mdpi.com
Eco-Friendly Solvents: A shift from volatile organic solvents to greener alternatives like water or solvent-free reaction conditions would significantly enhance the sustainability of thiazole (B1198619) synthesis. bepls.com
Multi-Component Reactions (MCRs): Designing one-pot MCRs can improve atom economy and process efficiency by reducing the number of intermediate purification steps, thereby minimizing waste generation. bepls.comresearchgate.net
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Thiazole Derivatives
| Feature | Conventional Methods | Green/Sustainable Methods |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound |
| Catalysts | Often single-use, potentially toxic metal catalysts | Recyclable biocatalysts (e.g., chitosan), nanoparticles |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free conditions |
| Efficiency | Multiple steps, intermediate purifications | One-pot multi-component reactions, reduced reaction times |
| Waste | Higher generation of hazardous by-products | Minimized waste, use of renewable starting materials |
Advanced Computational Approaches for Predictive Modeling and Design
In silico methods are poised to revolutionize the design and discovery of novel analogs of this compound. Advanced computational tools can predict molecular properties, binding affinities, and pharmacokinetic profiles, thereby streamlining the drug discovery pipeline and reducing reliance on costly and time-consuming laboratory screening.
Future computational research should focus on:
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic interactions between the thiazole derivative and its biological targets, helping to elucidate the mechanism of action at an atomic level.
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can offer a more accurate description of electronic effects within the active site of a target protein, leading to more precise predictions of binding energy and reactivity.
Machine Learning and AI: Developing predictive models using machine learning algorithms trained on large datasets of known thiazole derivatives can accelerate the identification of new candidates with desired biological activities and optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure and reactivity of the molecule, aiding in the design of derivatives with enhanced electronic properties for applications in materials science. rsc.org
Broadening the Scope of Mechanistic Investigations in Biological Systems
While thiazole derivatives are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the specific mechanisms of action are often not fully understood. mdpi.com For this compound, a crucial future direction is to move beyond preliminary screening and conduct in-depth mechanistic studies.
Unexplored avenues include:
Target Identification and Validation: Employing techniques such as chemical proteomics and thermal shift assays to identify and validate the specific protein targets of the compound within human cells.
Pathway Analysis: Investigating how the molecule modulates specific cellular signaling pathways. For instance, its effect on pathways related to inflammation (e.g., NF-κB) or cancer cell proliferation (e.g., kinase signaling) could be explored.
Bioisosteric Replacement Studies: Systematically replacing functional groups on the molecule (e.g., the carboxylic acid or benzyl (B1604629) group) to understand their contribution to biological activity and to develop analogs with improved potency or selectivity. acs.org
Antimicrobial Resistance Studies: Investigating the potential of this compound to overcome existing mechanisms of antimicrobial resistance or to act in synergy with established antibiotics.
Expanding Applications in Materials Science and Emerging Technologies
The unique electronic and structural properties of the thiazole ring open up possibilities for applications beyond medicine. researchgate.net Future research should explore the potential of this compound and its derivatives as building blocks for advanced functional materials.
Potential applications to be investigated:
Organic Semiconductors: Thiazole-containing molecules and polymers have been investigated for their semiconducting properties. rsc.orgresearchgate.netkaust.edu.saresearchgate.net The electron-deficient nature of the thiazole ring makes it a promising component for n-type organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netrsc.org
Chemosensors: The nitrogen and sulfur atoms in the thiazole ring provide coordination sites for metal ions, making thiazole derivatives excellent candidates for colorimetric and fluorimetric chemosensors for detecting heavy metals and other environmentally significant ions. researchgate.netacs.orgnih.gov Thiazole orange, a well-known dye, demonstrates the potential for developing 'turn-on' fluorescent sensors. nih.gov
Covalent Organic Frameworks (COFs): The rigid structure of the thiazole ring can be exploited to construct highly stable and porous COFs. mdpi.com These materials have potential applications in gas storage, catalysis, and sensing. A robust thiazole-linked COF has already demonstrated hydrochromic properties, allowing for the visual detection of water. mdpi.com
Electrochromic Materials: Thiazolothiazole-containing polymers have been shown to exhibit electrochromic behavior, changing color in response to an electrical potential, which is a desirable property for smart windows and displays. acs.org
Table 2: Potential Applications of Thiazole Derivatives in Materials Science
| Application Area | Key Property of Thiazole Ring | Potential Function of this compound derivative |
| Organic Electronics | Electron-deficient nature, rigid planar structure | Component in n-type semiconductors for OFETs and solar cells. researchgate.netrsc.org |
| Chemosensors | Heteroatoms (N, S) act as metal coordination sites | Fluorimetric or colorimetric detection of heavy metal ions. researchgate.netacs.org |
| Functional Polymers | Can be polymerized to form conjugated backbones | Building block for electrochromic or conductive polymers. acs.orgcedarville.edumdpi.com |
| Covalent Organic Frameworks | Rigid, stable building block | Linker unit for creating porous, crystalline materials for sensing or catalysis. mdpi.com |
Interdisciplinary Research Opportunities in Chemical Biology and Catalysis
The structural features of this compound make it an attractive scaffold for interdisciplinary research, bridging chemistry with biology and catalysis.
Future opportunities include:
Development of Chemical Probes: Modifying the molecule to incorporate reporter tags (e.g., fluorophores or biotin) could create chemical probes to study biological processes or visualize specific targets within living cells.
Catalysis: Alkylation of the thiazole nitrogen leads to the formation of thiazolium salts. These salts are known to be effective catalysts for important organic reactions like the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org Exploring the catalytic activity of derivatives of this compound is a significant unexplored avenue.
Peptidomimetics: The thiazole ring can be used as a rigid scaffold to mimic peptide secondary structures like β-turns. This is a key strategy in chemical biology for developing small molecules that can modulate protein-protein interactions, which are often difficult to target with traditional drugs.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a single molecule into a versatile platform for innovation across multiple scientific disciplines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with benzyl-substituted reagents, followed by hydrolysis. For example, similar thiazole derivatives are synthesized using DMF or DCM as solvents with coupling reactions involving amines and carboxylic acids in a 2–3 molar ratio . Intermediate purity is verified via HPLC (>95% purity) and structural confirmation by -NMR and mass spectrometry .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Solubility is typically tested in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at varying pH. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with monitoring via LC-MS to identify degradation products .
Q. What spectroscopic techniques are most effective for structural elucidation of thiazole-4-carboxylic acid derivatives?
- Methodological Answer : X-ray crystallography (using SHELX software for refinement ), -NMR for carbonyl group identification, and IR spectroscopy for carboxylic acid O–H stretching (2500–3000 cm) are standard. For example, crystal structures of related compounds resolved to 1.8 Å resolution confirm substituent positioning .
Advanced Research Questions
Q. How do structural modifications (e.g., benzyl or methyl substitution) impact the compound’s inhibitory activity against lactate dehydrogenase (LDH)?
- Methodological Answer : Structure-activity relationship (SAR) studies compare IC values of analogs. For instance, replacing the benzyl group with fluorophenyl moieties (as in 5-(2-fluorophenyl) analogs) reduces LDH binding affinity by 30%, suggesting steric and electronic effects . Docking simulations (e.g., AutoDock Vina) correlate substituent size with active-site occupancy .
Q. What experimental and computational strategies resolve contradictions in crystallographic data for thiazole derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or electron density maps are addressed using SHELXL refinement with twin-law corrections. For example, twinned data for a related thiazole inhibitor required a twin fraction of 0.32 to achieve R < 0.05 . Density functional theory (DFT) optimizes molecular geometries to validate experimental bond lengths .
Q. How can researchers design derivatives to enhance metabolic stability while retaining target affinity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF) at the 5-methyl position reduces oxidative metabolism in liver microsomes. For instance, 2-cyclohexyl-5-methyl analogs show a 2.5-fold increase in half-life (t = 4.2 h) compared to the parent compound . Metabolic pathways are predicted using software like Schrödinger’s MetaSite .
Methodological Considerations
- Crystallography : Use high-resolution data (≤1.0 Å) and anisotropic refinement for accurate displacement parameters .
- Synthesis : Optimize reaction time and temperature to minimize byproducts (e.g., over-hydrolysis of esters reduces yield by 15% ).
- Biological Assays : Validate enzyme inhibition with orthogonal methods (e.g., fluorescence polarization and ITC for K determination ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
